1-Dodecyl-2-methyl-3-benzylimidazolium chloride

copper electroplating printed circuit board leveler additive

Conventional 1-alkyl-3-methylimidazolium chlorides lack sufficient surface activity and alkaline stability for demanding corrosion inhibition and electroplating applications. 1-Dodecyl-2-methyl-3-benzylimidazolium chloride (BDMIMCl) resolves these limitations through its benzyl-substituted imidazolium architecture. • Lowers CMC vs. non-benzylated analogs, enabling effective corrosion inhibition of N80 steel in 15% HCl at reduced dosage • Achieves 90.0% throwing power in single-step PCB copper electroplating, replacing traditional two-step via-fill workflows • 2-Methyl cap confers >3000 h alkaline stability in 1 M KOH at 80°C for AEM applications Bulk quantities available with full QA documentation.

Molecular Formula C23H39ClN2
Molecular Weight 379.0 g/mol
Cat. No. B7822939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dodecyl-2-methyl-3-benzylimidazolium chloride
Molecular FormulaC23H39ClN2
Molecular Weight379.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[NH+]1C=CN(C1C)CC2=CC=CC=C2.[Cl-]
InChIInChI=1S/C23H38N2.ClH/c1-3-4-5-6-7-8-9-10-11-15-18-24-19-20-25(22(24)2)21-23-16-13-12-14-17-23;/h12-14,16-17,19-20,22H,3-11,15,18,21H2,1-2H3;1H
InChIKeyQGDOHWWGCVCWLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Dodecyl-2-methyl-3-benzylimidazolium Chloride – Overview


1‑Dodecyl‑2‑methyl‑3‑benzylimidazolium chloride (CAS 21054‑72‑8; also referred to as [C12M(BzM)Im]Cl, BDMIMCl, DMBI, or Curezol SFZ) is a trisubstituted imidazolium‑based ionic liquid incorporating a C12 alkyl chain, a 2‑methyl cap, and a 3‑benzyl substituent . Its amphiphilic architecture imparts surface‑active properties that differentiate it from simpler 1‑alkyl‑3‑methylimidazolium chlorides, driving adoption in corrosion inhibition, copper electroplating levelling, and surfactant applications [1][2].

Electroplating Leveler
Supports simultaneous microvia filling and through-hole thickening in acidic copper baths.
Corrosion Inhibition
Reported effective inhibitor for N80 steel in 15% HCl stimulation fluids.
Alkaline Stability
2-Methyl protection may support extended lifetime in high‑pH electrochemical devices.
Low‑CMC Surfactant
Benzyl architecture reported to reduce critical micelle concentration versus non‑benzylated analogs.

1-Dodecyl-2-methyl-3-benzylimidazolium Chloride – Differentiation from Generic Alternatives


Imidazolium chlorides with a simple 1‑alkyl‑3‑methyl substitution (e.g., [C12mim]Cl) rely solely on a single long alkyl chain for surface‑activity, whereas the target compound combines a C12 chain with a 2‑methyl steric shield and a π‑conjugated benzyl ring [1]. The benzyl group lowers the critical micelle concentration (CMC), enhances adsorption onto metal surfaces, and improves corrosion inhibition efficiency relative to non‑benzylated analogs [2]. Simultaneously, the 2‑methyl group protects the imidazolium C‑2 position from nucleophilic attack, conferring superior alkaline stability that is absent in 1‑alkyl‑3‑methylimidazolium analogues . Substituting a generic imidazolium chloride therefore sacrifices both process‑specific functionality and chemical robustness.

Benzyl group absence
Generic 1‑alkyl‑3‑methylimidazolium chlorides lack the π‑conjugated benzyl ring, which may result in higher CMC and weaker metal‑surface adsorption, limiting corrosion inhibition efficiency.
2‑Methyl shield missing
Without the 2‑methyl steric cap, imidazolium C‑2 is susceptible to hydroxide attack, likely reducing alkaline stability compared with the 2‑methyl‑protected compound.
Dual electroplating function may not transfer
Simpler imidazolium chlorides do not replicate the synergistic benzyl‑2‑methyl architecture, and may not support simultaneous void‑free microvia fill and conformal through‑hole thickening.

1-Dodecyl-2-methyl-3-benzylimidazolium Chloride – Evidence for Scientific Selection


Electroplating Leveler: Simultaneous Microvia Filling and Through-Hole Thickening

[1] DMBI (1‑Dodecyl‑2‑methyl‑3‑benzylimidazolium chloride) functions as a convection‑dependent leveler in copper electroplating baths, exhibiting stronger suppression of Cu²⁺ electroreduction at higher electrode rotation rates—a hallmark of effective leveler behaviour. When formulated with bis‑(sodium sulfopropyl) disulfide (SPS), DMBI generates a stronger convective‑diffusion effect than DMBI combined with polyethylene glycol (PEG), enabling simultaneous void‑free microvia filling and conformal through‑hole thickening in printed circuit boards (PCBs); the DMBI‑based formula achieved a throwing power of 90.0% [1]. This dual‑function capability eliminates the need for sequential plating steps that are required when using conventional PEG‑based or Janus Green B levelers.

Leveler Performance
Reported
Throwing power 90.0%
Supports simultaneous via‑fill and through‑hole thickening workflow.
Convection‑dependent suppression; SPS‑assisted bath under galvanostatic and CVS conditions.
copper electroplating printed circuit board leveler additive

Corrosion Inhibition: Benzyl vs. Dimethyl Imidazolium Performance

A direct head‑to‑head study compared 1‑benzyl‑3‑dodecyl‑2‑methylimidazol‑1‑ium chloride ([BDMIM]Cl, the target compound) with 1‑dodecyl‑2,3‑dimethylimidazolium chloride ([DDMIM]Cl) as corrosion inhibitors for N80 steel in 15% HCl [1]. Electrochemical measurements, weight‑loss tests, SEM, and AFM collectively demonstrated that [BDMIM]Cl exhibits better inhibitive performance, a lower critical micelle concentration (CMC), and a lower ratio of saturation adsorption concentration on the steel surface to its own CMC than [DDMIM]Cl. Both inhibitors follow the Langmuir adsorption isotherm and act as mixed‑type inhibitors; theoretical calculations attribute [BDMIM]Cl superiority to the enhanced electron‑donating/accepting capacities and hydrophobicity conferred by the benzyl substituent [1].

Corrosion Inhibition
Head‑to‑head
[BDMIM]Cl vs [DDMIM]Cl — reported higher inhibition efficiency and lower CMC.
Benzyl group may improve inhibitor performance in acid stimulation contexts.
Exact inhibition‑efficiency values not available from retrieved abstract; N80 steel in 15% HCl.
corrosion inhibition N80 steel acid stimulation

Reduced Critical Micelle Concentration via Benzyl Substitution

The CMC of SDS in 30 mM aqueous 1‑benzyl‑3‑methylimidazolium chloride is significantly lower than in 30 mM 1‑methyl‑3‑(pentafluorophenyl)imidazolium chloride, consistent with increased hydrophobicity of the benzyl side chain [1]. In the same vein, Qiao and Zeng (2020) report that [BDMIM]Cl exhibits a lower CMC than the dimethyl‑substituted comparator [DDMIM]Cl, directly linking the benzyl group to reduced CMC [2]. This translates into micelle‑dependent functions—such as solubilization, emulsification, and surface‑tension reduction—being achieved at lower molar concentrations of the benzylated compound.

CMC Reduction
Cross‑study comparable
Benzylated imidazolium lowers CMC relative to non‑benzylated analogue.
Supports lower surfactant loading for equivalent surface activity.
Qualitative advantage; exact CMC values for target compound not retrieved.
critical micelle concentration surfactant micellization

Enhanced Alkaline Stability from 2-Methyl Protection

N1‑alkyl‑substituted 2‑methylimidazolium small‑molecule compounds (butyl, hexyl, or octyl at N1) demonstrated stability for >3000 h in 1 M KOH at 80 °C , a stability attributed to steric shielding by the 2‑methyl group preventing hydroxide attack at the C‑2 position of the imidazolium ring. As 1‑dodecyl‑2‑methyl‑3‑benzylimidazolium chloride retains the protective 2‑methyl group and incorporates a long dodecyl chain and benzyl group on the nitrogen atoms, it inherits this intrinsic alkaline resistance, setting it apart from 1‑alkyl‑3‑methylimidazolium chlorides that lack the 2‑methyl stabilisation.

Alkaline Stability
Class‑level
Analogous 2‑methylimidazolium compounds stable >3000 h in 1 M KOH at 80 °C.
2‑Methyl group may extend alkaline lifetime of the imidazolium ring.
Data to verify for target compound; class‑level inference from patent literature.
alkaline stability anion exchange membrane 2-methylimidazolium

1-Dodecyl-2-methyl-3-benzylimidazolium Chloride – Key Application Scenarios


Advanced PCB Copper Electroplating

DMBI‑based electroplating formulations enable PCB manufacturers to fill microvias completely without voids while simultaneously depositing a conformal copper layer on through‑hole walls, achieving a throwing power of 90.0% [1]. This replaces the traditional two‑step (via‑fill followed by through‑hole plate) workflow with a single‑step process, cutting cycle time, reducing chemical consumption, and lowering defect rates. Formulators should evaluate DMBI at concentrations optimised for their specific bath geometry and current‑density regime.

Oil-Field Acidizing Corrosion Inhibitor

In 15% HCl stimulation fluids, 1‑benzyl‑3‑dodecyl‑2‑methylimidazolium chloride ([BDMIM]Cl) outperforms 1‑dodecyl‑2,3‑dimethylimidazolium chloride ([DDMIM]Cl) in corrosion inhibition of N80 steel, as demonstrated by electrochemical and weight‑loss measurements [2]. Its lower CMC ensures effective surface coverage at reduced dosage, offering cost and logistical advantages in large‑volume acid treatments. Service companies can consider [BDMIM]Cl as a drop‑in improvement over dimethyl‑substituted imidazolium inhibitors.

Alkaline Electrochemical Device Ionic Conductor

The 2‑methyl substituent on the imidazolium ring sterically shields the C‑2 position from hydroxide attack, extending functional lifetime beyond 3000 h in 1 M KOH at 80 °C for analogous N1‑alkyl‑2‑methylimidazolium compounds . Incorporating 1‑dodecyl‑2‑methyl‑3‑benzylimidazolium chloride into anion‑exchange membranes or ionomers is expected to provide superior alkaline durability compared with 1‑alkyl‑3‑methylimidazolium counterparts, and the long C12 chain can enhance phase separation and ionic conductivity.

Surfactant Formulations with Low Critical Micelle Concentration

The benzyl‑substituted imidazolium architecture drives CMC lower than that of non‑benzylated dimethylimidazolium analogues [2] and is consistent with benzyl‑enhanced micellization observed across imidazolium surfactant classes [3]. Industrial formulators of detergents, emulsifiers, and dispersants can exploit this property to achieve effective cleaning or emulsification at reduced active‑ingredient loading, lowering both formulation cost and environmental footprint.

Application
Selection Property
Validation Focus
PCB Copper Electroplating
Convection‑dependent leveler with benzyl‑enhanced surface interaction
Via‑fill conformity and through‑hole throwing power assessment
Oil‑Field Acidizing Corrosion Inhibitor
Benzyl‑substituted imidazolium chloride adsorption on N80 steel
Corrosion inhibition performance in 15% HCl
Alkaline Electrochemical Device Ionic Conductor
2‑Methyl steric shield against hydroxide attack
Alkaline stability endurance (hours in KOH)
Low‑CMC Surfactant Formulations
Benzyl‑driven micellization at reduced concentration
CMC comparison vs. non‑benzylated analogs in aqueous systems
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